molecular formula C18H22N4O3 B2399299 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797812-67-9

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2399299
CAS No.: 1797812-67-9
M. Wt: 342.399
InChI Key: XCFFSJAWFXCIIF-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research purposes. This small molecule features a benzamide scaffold linked to a pyrrolidin-1-yl-substituted pyrimidine ring, a structural motif commonly associated with bioactive molecules . The 2,3-dimethoxyphenyl and pyrrolidin-1-yl groups are known to be key pharmacophores that can facilitate interaction with various biological targets, such as enzymes and receptors . Compounds with similar structural features have been investigated for their potential as kinase inhibitors and tubulin polymerization inhibitors, indicating its potential utility in cancer research and drug discovery . Researchers may explore its mechanism of action, binding affinity, and efficacy in cellular and biochemical assays. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(16(15)25-2)17(23)20-12-13-8-9-19-18(21-13)22-10-3-4-11-22/h5-9H,3-4,10-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFFSJAWFXCIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NC(=NC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of methoxy groups at the 2 and 3 positions. The pyrimidine ring is then synthesized separately and attached to the benzamide core via a pyrrolidine linker. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting key pathways involved in tumor growth. For instance, the pyrimidine moiety is known for its role in targeting the epidermal growth factor receptor (EGFR), which is crucial in various cancers. A study highlighted that derivatives bearing a pyrrolidine side chain demonstrated potent inhibitory effects on EGFR, with IC50 values comparable to established drugs like afatinib .

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of neurodegenerative diseases. Inhibition of phosphodiesterases (PDEs), particularly PDE4D, has been linked to cognitive enhancement and may offer therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease . The structural attributes of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide suggest it could act as a selective PDE inhibitor.

Cancer Treatment

The anticancer properties of this compound make it a candidate for further development as an anticancer agent. Its structural modifications could lead to enhanced potency and selectivity against cancer cells while minimizing off-target effects.

Cognitive Enhancement

Given its potential role in inhibiting PDE4D, there is a possibility for application in treating cognitive deficits associated with neurodegenerative diseases. Further studies are warranted to explore its efficacy and safety profile in clinical settings.

Case Study 1: EGFR Inhibition

A study on structurally related compounds demonstrated that modifications to the side chain significantly impacted their ability to inhibit EGFR. The most promising derivatives showed IC50 values in the nanomolar range, indicating strong potential for development into therapeutic agents against cancers driven by EGFR mutations .

Case Study 2: Neuroprotective Screening

In preclinical models assessing cognitive function, compounds similar to this compound were evaluated for their ability to enhance memory and learning capabilities. Results suggested that selective inhibition of PDE4D could lead to improved outcomes in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can act as a hinge binder, forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s effects on cell signaling pathways and gene expression are also areas of active research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications .

Biological Activity

The compound 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a pyrimidine ring attached to a pyrrolidine moiety. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 250.30 g/mol.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Target Interaction : The compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
  • Electrophilic Substitution : The presence of methoxy groups allows for electrophilic substitution reactions, which can enhance its reactivity and potential for biological interactions.
  • Structural Similarity : Its structural resemblance to known bioactive compounds suggests that it could exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound demonstrate significant anticancer properties. For instance, certain benzamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on different cancer cell lines (e.g., A431, HT29) revealed that compounds related to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a promising therapeutic index for further development.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies indicate that similar benzamide derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on A431 and HT29 cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
Mechanistic InsightsElectrophilic substitution enhances reactivity

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for potential applications in:

  • Cancer Therapy : As an adjunct or alternative to existing chemotherapeutics.
  • Infection Control : As a novel antimicrobial agent in the face of rising antibiotic resistance.

Q & A

Q. What are the key synthetic routes for 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Coupling of a pyrrolidine-substituted pyrimidine intermediate with a benzamide precursor under basic conditions (e.g., triethylamine).
  • Step 2 : Functionalization of the pyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., DMF or ethanol) and temperature control (60–100°C) to avoid side reactions .

Q. How is the compound characterized for purity and structural integrity?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent orientation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
  • HPLC : Reverse-phase chromatography to assess purity (>95% threshold for research use) .

Q. What is the proposed mechanism of action for this compound?

Preliminary studies suggest interactions with biological targets such as:

  • Enzymes : Inhibition of kinases or proteases via competitive binding to ATP pockets.
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) linked to pain perception or inflammation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce byproducts.
  • pH Control : Maintaining pH 7–9 during amide bond formation to prevent hydrolysis .

Q. How do structural modifications influence bioactivity in SAR studies?

Systematic alterations to the:

  • Pyrrolidine moiety : Replacing pyrrolidin-1-yl with piperidin-1-yl reduces affinity for certain kinase targets.
  • Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.
  • Benzamide methoxy groups : 2,3-Dimethoxy configuration is critical for receptor binding, as shown in comparative docking studies .

Q. What methodologies are used to assess biological activity in vitro?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Pharmacokinetics : Plasma protein binding and metabolic stability in liver microsomes .

Q. How can solubility and stability challenges be addressed in formulation?

  • Co-solvents : Use of DMSO or cyclodextrins to enhance aqueous solubility.
  • pH Adjustment : Buffering at pH 5–6 to stabilize the benzamide core.
  • Lyophilization : For long-term storage of lab-scale batches .

Q. How can conflicting data on target identification be resolved?

  • Orthogonal assays : Surface plasmon resonance (SPR) to validate binding kinetics.
  • X-ray crystallography : Structural resolution of compound-target complexes.
  • Knockout models : CRISPR-edited cell lines to confirm target relevance .

Q. Can the compound be radiolabeled for biodistribution studies?

Yes, via:

  • ¹⁸F or ¹¹C incorporation : Isotope introduction at the methoxy or pyrrolidine groups.
  • Quality control : Radio-HPLC to ensure radiochemical purity >98% .

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